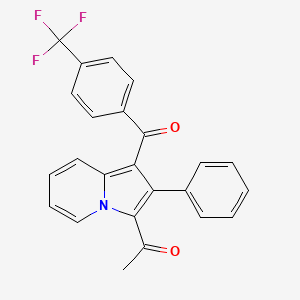
Isoquinoline sulfonyl derivative 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline sulfonyl derivative 1 is a compound belonging to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry . Isoquinoline derivatives are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure .
Méthodes De Préparation
The synthesis of isoquinoline sulfonyl derivative 1 can be achieved through various methods. One common approach involves the use of transition-metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported to yield substituted isoquinoline derivatives . Another method involves the use of amine-catalyzed protocols, where the intramolecular migration of an N-aryl sulfonyl group to the carbon atom of the alkyne moiety is facilitated . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Isoquinoline sulfonyl derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, acids, and bases. For instance, the oxidation of isoquinoline derivatives can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride . Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product . Major products formed from these reactions include various substituted isoquinoline derivatives with potential biological activities .
Applications De Recherche Scientifique
Isoquinoline sulfonyl derivative 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a ligand for transition-metal-based catalysts . In biology, isoquinoline derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . In medicine, they are explored for their therapeutic potential in treating various diseases, including neurodegenerative disorders and cardiovascular diseases . In industry, isoquinoline derivatives are used in the production of dyes, pigments, and other fine chemicals .
Mécanisme D'action
The mechanism of action of isoquinoline sulfonyl derivative 1 involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, some isoquinoline derivatives inhibit the activity of DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site and preventing the enzyme from functioning properly . This mechanism is distinct from other known inhibitors and highlights the unique properties of this compound .
Comparaison Avec Des Composés Similaires
Isoquinoline sulfonyl derivative 1 can be compared with other similar compounds, such as quinoline derivatives and other isoquinoline derivatives. Quinoline derivatives, like isoquinoline derivatives, are known for their diverse biological activities and applications in medicinal chemistry . isoquinoline derivatives often exhibit unique structural features and biological activities that set them apart . For example, this compound has been shown to possess potent antibacterial activity against fluoroquinolone-resistant bacteria, a property not commonly observed in quinoline derivatives . Other similar compounds include various substituted isoquinolines and isoquinolinium salts, which also exhibit a range of biological activities and applications .
Propriétés
Formule moléculaire |
C17H21N3O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
5-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-4-methylisoquinoline |
InChI |
InChI=1S/C17H21N3O2S/c1-12-8-18-9-13-4-2-6-16(17(12)13)23(21,22)20-10-14-5-3-7-19-15(14)11-20/h2,4,6,8-9,14-15,19H,3,5,7,10-11H2,1H3 |
Clé InChI |
GPOFEWOVDWONOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CC4CCCNC4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)



![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)



![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)
